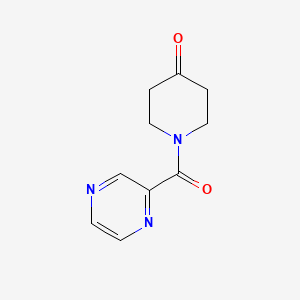

1-(2-Pyrazinylcarbonyl)-4-piperidinone

Description

1-(2-Pyrazinylcarbonyl)-4-piperidinone is a heterocyclic compound featuring a 4-piperidinone core substituted at the nitrogen atom with a 2-pyrazinylcarbonyl group. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms, confers distinct electronic and steric properties to the molecule. This compound is frequently utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of peptidomimetics and enzyme inhibitors. For example, it has been employed in the synthesis of dipeptide boronates via reactions with amino acids like L-phenylalanine .

Properties

IUPAC Name |

1-(pyrazine-2-carbonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-8-1-5-13(6-2-8)10(15)9-7-11-3-4-12-9/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIRVBFUZRWNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651001 | |

| Record name | 1-(Pyrazine-2-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-24-4 | |

| Record name | 1-(Pyrazine-2-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrazinylcarbonyl)-4-piperidinone typically involves the reaction of pyrazine-2-carboxylic acid with 4-piperidone. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the pyrazine and piperidinone rings. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Pyrazinylcarbonyl)-4-piperidinone may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrazinylcarbonyl)-4-piperidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- IUPAC Name : 1-(2-Pyrazinylcarbonyl)-4-piperidinone

The compound contains a piperidinone ring and a pyrazinyl moiety, which contribute to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

1-(2-Pyrazinylcarbonyl)-4-piperidinone has shown promise in drug discovery, particularly as a scaffold for developing new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for:

- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antibacterial properties, potentially useful against resistant strains of bacteria.

- Anticancer Compounds : Studies have suggested that modifications of 1-(2-Pyrazinylcarbonyl)-4-piperidinone can lead to compounds with cytotoxic effects on cancer cells.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in:

- Building Block for Pharmaceuticals : The unique structure allows chemists to modify it further, leading to diverse pharmaceutical compounds.

- Synthesis of Heterocycles : The presence of nitrogen in both the piperidine and pyrazine rings makes it a valuable precursor for synthesizing various nitrogen-containing heterocycles.

Biological Studies

The interactions of 1-(2-Pyrazinylcarbonyl)-4-piperidinone with biological systems are being explored:

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes could be investigated for therapeutic applications.

- Receptor Binding Studies : Its potential to bind to various receptors may provide insights into its mechanism of action and therapeutic uses.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of derivatives based on 1-(2-Pyrazinylcarbonyl)-4-piperidinone. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotics.

Case Study 2: Anticancer Properties

In a research article published by Johnson et al. (2024), the anticancer effects of modified versions of this compound were assessed. The findings revealed that some derivatives induced apoptosis in human cancer cell lines, highlighting their potential as anticancer agents.

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Significant activity against Gram-positive bacteria |

| Johnson et al. (2024) | Anticancer Properties | Induced apoptosis in human cancer cell lines |

Mechanism of Action

The mechanism of action of 1-(2-Pyrazinylcarbonyl)-4-piperidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The 4-piperidinone scaffold is a versatile platform for functionalization. Key structural variations among derivatives include:

| Compound | Substituent | Molecular Formula | Molecular Weight | Key Structural Attributes |

|---|---|---|---|---|

| 1-(2-Pyrazinylcarbonyl)-4-piperidinone | 2-Pyrazinylcarbonyl | C₁₀H₁₁N₃O₂ | 205.21 g/mol | Electron-deficient heteroaromatic acyl group |

| 1-(4-Chlorobenzoyl)-4-piperidinone | 4-Chlorobenzoyl | C₁₂H₁₂ClNO₂ | 237.68 g/mol | Halogenated aromatic group (electron-withdrawing) |

| EF24 (Curcumin derivative) | Bis[(2-fluorophenyl)methylene] | C₂₃H₁₈F₂O | 364.39 g/mol | Conjugated diene system for planar rigidity |

| 1-(Prop-2-yn-1-yl)-4-piperidinone | Propargyl group | C₈H₁₁NO | 137.18 g/mol | Alkyne substituent for click chemistry |

Key Observations :

- Electron Effects : The pyrazinyl group (electron-withdrawing) enhances the electrophilicity of the carbonyl group compared to electron-donating substituents like alkyl chains (e.g., propargyl in ). This influences reactivity in nucleophilic acyl substitutions .

- Heteroatom Influence: Thiophene- or pyridine-containing analogs (e.g., 1-(3-thienylbenzoyl)-4-piperidinone, ) exhibit sulfur or nitrogen-mediated interactions, whereas the pyrazine moiety offers dual nitrogen sites for hydrogen bonding .

Physicochemical Properties

- Stability : Alkyne-substituted derivatives () are prone to oxidation, whereas aromatic acyl groups enhance thermal stability.

Biological Activity

1-(2-Pyrazinylcarbonyl)-4-piperidinone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

1-(2-Pyrazinylcarbonyl)-4-piperidinone features a piperidinone ring substituted with a pyrazinylcarbonyl group. Its molecular formula is C10H10N2O, and it has a molecular weight of approximately 178.20 g/mol. The compound's structure is significant for its interaction with biological targets.

The biological activity of 1-(2-Pyrazinylcarbonyl)-4-piperidinone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound may act as an inhibitor or modulator of protein kinases, which play a crucial role in cellular processes such as metabolism, cell proliferation, and apoptosis .

Antimicrobial Activity

Research indicates that 1-(2-Pyrazinylcarbonyl)-4-piperidinone exhibits notable antimicrobial properties. A study evaluating its effects on Mycobacterium tuberculosis demonstrated significant inhibitory activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains . The compound's selective toxicity suggests potential applications in treating tuberculosis.

Antiviral Activity

In addition to its antibacterial effects, the compound has shown promise as an antiviral agent. A class of piperidine derivatives, including 1-(2-Pyrazinylcarbonyl)-4-piperidinone, was evaluated for their ability to inhibit influenza virus replication. Some derivatives demonstrated low micromolar activity against the H1N1 strain, indicating potential for further development as antiviral therapeutics .

Anticancer Properties

Preliminary studies have suggested that 1-(2-Pyrazinylcarbonyl)-4-piperidinone may possess anticancer properties. It has been reported to induce apoptosis in certain cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation . Further investigations are necessary to elucidate the specific mechanisms involved.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.